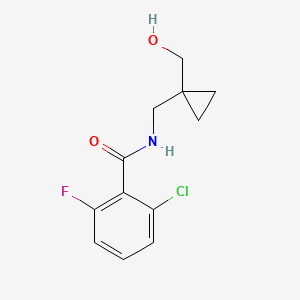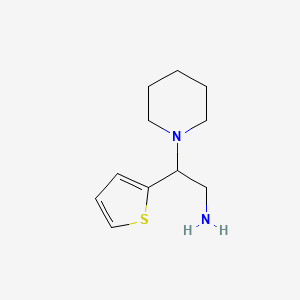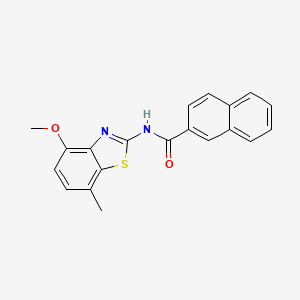
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, an ethoxyphenyl group, and a carboxylate ester group, making it a versatile molecule for research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-ethoxyaniline and 3-methylthiophene-2-carboxylic acid.
Reaction Steps: The aniline is first diazotized and then coupled with the thiophene carboxylic acid to form the desired compound.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions at the ethoxyphenyl group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include amines and alcohols.
Substitution products can vary widely based on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)ethanol
2-(4-Ethoxyphenyl)ethanol
2-(3-Methylthiophene-2-carboxylate)ethanol
Uniqueness: Compared to similar compounds, 2-((4-Ethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has a unique combination of functional groups that may offer distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile open up numerous possibilities in various scientific and industrial fields.
Propriétés
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-20-13-6-4-12(5-7-13)17-14(18)10-21-16(19)15-11(2)8-9-22-15/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHXXXNQCDMZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2749669.png)
![N-butyl-4-[2-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2749671.png)

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2749673.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2749676.png)
![1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2749678.png)
![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2749679.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2749682.png)
![oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate](/img/structure/B2749683.png)


